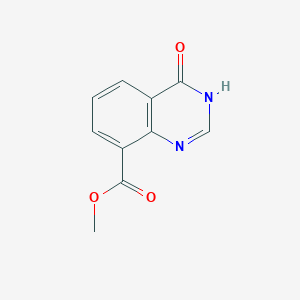

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-3H-quinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQBHSPCYEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653342 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-10-8 | |

| Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a key heterocyclic building block. We will elucidate the causal logic behind the chosen synthetic strategy, present self-validating protocols for reproducibility, and detail the analytical workflow required for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this important class of compounds.

Strategic Approach: Retrosynthesis and Mechanistic Rationale

The synthesis of a substituted quinazolin-4-one hinges on the formation of the pyrimidine ring fused to a benzene core. A common and robust strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.[3][4] For our target molecule, this compound, the most logical precursor is a 2-aminobenzoic acid derivative that already contains the required carboxylate group at the adjacent position.

Our retrosynthetic analysis, therefore, identifies Dimethyl 2-aminoterephthalate as the ideal starting material. The C2-N bond and the C4=O group of the quinazolinone ring can be formed by reacting this precursor with a suitable one-carbon (C1) synthon. Formamide is an excellent choice for this transformation as it serves as both the C1 source and the nitrogen source for the N3 position upon heating, proceeding through a well-established mechanism known as the Niementowski reaction.[4][5] This approach is favored for its operational simplicity and the ready availability of the required reagents.

Synthetic Pathway Overview

The synthesis is designed as a one-pot cyclocondensation reaction. The workflow ensures high efficiency and provides a clear path from starting material to the final, purified compound.

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product purity.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |

| Dimethyl 2-aminoterephthalate | 5372-81-6 | 209.20 | Major Chemical Supplier | Starting Material |

| Formamide | 75-12-7 | 45.04 | Major Chemical Supplier | Reagent and Solvent |

| Methanol | 67-56-1 | 32.04 | Major Chemical Supplier | Recrystallization Solvent |

| Deionized Water | 7732-18-5 | 18.02 | In-house | For washing |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Major Chemical Supplier | Drying Agent |

| Silica Gel 60 (230-400 mesh) | 112926-00-8 | N/A | Major Chemical Supplier | For Thin Layer Chromatography (TLC) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Dimethyl 2-aminoterephthalate (0.05 mol, 10.46 g) and formamide (0.25 mol, 10 mL).[5]

-

Causality: Formamide acts as both the solvent and the reactant. A molar excess of formamide is used to drive the reaction to completion. The reaction is typically performed neat.

-

-

Cyclization Reaction: Heat the mixture in a sand bath or heating mantle to 150-160 °C. Maintain this temperature with vigorous stirring for 6-8 hours.[5]

-

Process Monitoring: The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Upon cooling, a precipitate should form. Pour the cooled reaction mixture into 100 mL of crushed ice/water with stirring.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

-

Drying: Dry the collected solid in a vacuum oven at 60-70 °C overnight to yield the crude product.

Purification Protocol

-

Recrystallization: The crude product can be effectively purified by recrystallization. Dissolve the crude solid in a minimum amount of hot methanol.

-

Rationale: Methanol is selected for its ability to dissolve the quinazolinone product at high temperatures and its poor solvency at lower temperatures, allowing for the formation of pure crystals upon cooling.

-

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight. Record the final yield and melting point.

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Characterization Workflow

The following workflow ensures a comprehensive analysis of the final product, validating both its identity and purity.

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound. This data serves as a benchmark for confirming the successful synthesis.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.2 ppm (s, 1H): N-H proton of the quinazolinone ring.[6]δ ~8.1-8.4 ppm (m, 3H): Aromatic protons on the quinazolinone ring system.δ ~8.1 ppm (s, 1H): C2-H proton of the quinazolinone ring.δ ~3.9 ppm (s, 3H): -OCH₃ protons of the methyl ester. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm: Carbonyl carbon of the ester (C=O).δ ~161 ppm: Carbonyl carbon of the amide (C=O).[7]δ ~145-150 ppm: Quaternary carbons of the fused ring system.δ ~120-135 ppm: Aromatic CH carbons.δ ~52 ppm: Methyl carbon of the ester (-OCH₃). |

| FT-IR (KBr Pellet, cm⁻¹) | ~3200-3000 cm⁻¹: N-H stretching vibration.[3]~1725 cm⁻¹: C=O stretching of the ester group.[8]~1680 cm⁻¹: C=O stretching of the amide group (quinazolinone).[3]~1620 cm⁻¹: C=N stretching vibration.[9]~1250 cm⁻¹: C-O stretching of the ester group. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z = 219.0764. The molecular formula is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 Da.[10] |

| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood, especially when heating formamide, which can decompose to release toxic gases.

-

Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. By employing the Niementowski cyclocondensation of Dimethyl 2-aminoterephthalate with formamide, the target compound can be obtained in good yield and high purity. The detailed characterization workflow, supported by predictive spectroscopic data, provides a robust framework for validating the molecular structure. This protocol serves as a valuable resource for researchers engaged in the synthesis of quinazolinone-based scaffolds for applications in drug discovery and development.

References

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. (2022). American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (n.d.). DergiPark. Retrieved January 19, 2026, from [Link]

-

Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2022). ACS Publications - ACS Figshare. Retrieved January 19, 2026, from [Link]

-

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

-

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

-

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

-

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate. (n.d.). IUCr. Retrieved January 19, 2026, from [Link]

-

IR spectrum of compound 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

ChemInform Abstract: Quinazolines. Part 7. Reactions of Anthranilamide with β-Diketones; New Approaches Toward the Synthesis of Tetrahydropyrido[2,1-b]quinazolin-11-one Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved January 19, 2026, from [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2025). IJIRT. Retrieved January 19, 2026, from [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijirt.org [ijirt.org]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide [mdpi.com]

- 7. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

- 10. PubChemLite - Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in drug discovery and development. Particular emphasis is placed on the rationale behind synthetic strategies and the compound's potential as a key building block for targeted therapeutics.

Introduction: The Quinazolinone Scaffold and the Significance of this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is found in over 150 naturally occurring alkaloids and a vast array of synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system allows for extensive functionalization, enabling the fine-tuning of its interaction with various biological targets.

This compound (CAS No: 1000578-10-8) is a specific derivative of this important class of compounds.[3] Its strategic placement of a carboxylate group at the 8-position makes it a particularly valuable intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors. This guide will delve into the technical details of this compound, providing a foundational understanding for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1000578-10-8 | [3] |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.19 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | |

| Melting Point | Not explicitly available in searched literature. |

Structural Elucidation:

-

¹H NMR: Protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl ester protons would exhibit a singlet at approximately δ 3.9-4.0 ppm. The N-H proton of the quinazolinone ring would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbons of the quinazolinone and the ester would resonate at the lower end of the spectrum (around δ 160-170 ppm). Aromatic carbons would appear in the δ 115-150 ppm range. The methyl ester carbon would be found further upfield.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C=O stretching vibrations for the ketone and ester functionalities (typically around 1680-1730 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 204, confirming the molecular weight.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 4(3H)-quinazolinones commonly proceeds through the cyclization of anthranilic acid derivatives. A prevalent and historically significant method is the Niementowski quinazolinone synthesis .[4] This reaction typically involves the condensation of an anthranilic acid with an amide.

A plausible and efficient synthetic route to this compound involves the reaction of methyl 2-amino-3-(methoxycarbonyl)benzoate with formamide .

Conceptual Synthetic Workflow:

Sources

An In-depth Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate: Synthesis, Properties, and Applications

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is the foundation for numerous approved therapeutics, particularly in oncology.[3] Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a specific derivative of this important class of molecules, featuring a methyl ester at the 8-position. This functional group provides a valuable handle for further chemical modifications, making it an attractive building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

This compound is a solid compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.19 g/mol . Its chemical structure is characterized by the planar quinazolinone ring system with a methyl carboxylate group at position 8.

| Property | Value | Source |

| CAS Number | 1000578-10-8 | N/A |

| Molecular Formula | C₁₀H₈N₂O₃ | N/A |

| Molecular Weight | 204.19 g/mol | N/A |

| Melting Point | 310-315 °C (for the corresponding carboxylic acid) | [4] |

| Boiling Point | 428.9±47.0 °C (Predicted, for the corresponding carboxylic acid) | [4] |

| Density | 1.56±0.1 g/cm³ (Predicted, for the corresponding carboxylic acid) | [4] |

Synthesis of this compound: A Proposed Protocol

The most established and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazolinone synthesis.[1][5] This reaction involves the condensation of an anthranilic acid derivative with an amide, typically at elevated temperatures. For the synthesis of this compound, a plausible and efficient approach would involve the reaction of a suitably substituted 2-aminobenzoic acid derivative with formamide.

Proposed Synthetic Pathway: Niementowski Reaction

The proposed synthesis starts from 2-aminoterephthalic acid, which is first esterified to the dimethyl ester. This intermediate is then cyclized with formamide to yield the target molecule.

Sources

- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid [myskinrecipes.com]

- 5. Niementowski Quinazoline Synthesis [drugfuture.com]

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their remarkable and diverse range of pharmacological activities.[1][2][3] The structural versatility of the quinazolinone scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological profile and paving the way for the development of potent and selective therapeutic agents.[4][5] This guide provides an in-depth technical exploration of the prominent biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these activities, offering a comprehensive resource for scientists engaged in the discovery and development of novel quinazolinone-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds having progressed to clinical use.[6][7] Their antitumor effects are multifaceted, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Mechanisms of Anticancer Action

The anticancer prowess of quinazolinone derivatives stems from their ability to interact with multiple molecular targets crucial for cancer progression.

A prominent mechanism of action for many anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell growth and proliferation.[10][11] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.[12] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways that lead to cell proliferation and survival.[10][13]

dot

Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[14][15] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[14][16] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15][17]

dot

Caption: COX-2 Inhibition by Quinazolinone Derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of quinazolinones is influenced by their substitution patterns:

-

Positions 2 and 3: The nature of the substituents at these positions is crucial for COX-2 inhibitory activity and selectivity. [18]* Aryl Substituents: The presence of specific aryl groups can enhance the interaction with the active site of the COX enzyme. [10]

Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. [19][20] Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzymes with various concentrations of the quinazolinone derivative or a control inhibitor (e.g., celecoxib for COX-2).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Quantification: Measure the production of prostaglandins (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA). [19]5. Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Dosing: Administer the quinazolinone derivative or a vehicle control to rats, typically orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Quinazolinone derivatives have a long history of investigation for their anticonvulsant properties, with some showing potent activity in preclinical models. [7]

Mechanism of Anticonvulsant Action

The anticonvulsant effects of many quinazolinone derivatives are attributed to their ability to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. [1][14]By acting as positive allosteric modulators of the GABA-A receptor, these compounds enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility. [1][14]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

Key SAR findings for anticonvulsant quinazolinones include:

-

Positions 2 and 3: The nature of the substituents at these positions is critical for activity. For instance, a methyl group at position 2 and an o-tolyl group at position 3 are features of the classic anticonvulsant methaqualone. [14][21]* Hydrophobicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross the blood-brain barrier and reach its target in the central nervous system. [21]

Experimental Protocols for Anticonvulsant Activity Evaluation

This model is used to identify compounds that are effective against generalized tonic-clonic seizures. [7] Protocol:

-

Animal Dosing: Administer the quinazolinone derivative or a vehicle control to mice.

-

Induction of Seizure: After a predetermined time, deliver a maximal electrical stimulus through corneal or ear electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is determined.

This model is used to screen for compounds that are effective against absence seizures. [1][21] Protocol:

-

Animal Dosing: Administer the test compound or vehicle to mice.

-

Induction of Seizure: After a specific time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observation: Observe the mice for the onset and severity of clonic seizures.

-

Data Analysis: The ability of the compound to prevent or delay the onset of seizures is a measure of its anticonvulsant activity. The ED50 is then calculated. [1]

Conclusion: The Enduring Promise of Quinazolinone Derivatives

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. [6][9]The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental protocols for their evaluation, provide a solid foundation for the rational design and development of new and improved quinazolinone-based drugs. As our understanding of the molecular basis of diseases deepens, the versatility of the quinazolinone core will undoubtedly continue to be exploited to address unmet medical needs across various therapeutic areas. This guide serves as a comprehensive resource to aid researchers, scientists, and drug development professionals in their endeavors to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Zayed M.F., Ahmed S., Ihmaid S., et al. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. 2019;24(19):3539. [Link]

-

Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

-

Toma I., Bîrceanu A., Pîrvu M., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. 2022;27(19):6619. [Link]

-

Jafari E., Khodarahmi G., Hassanzadeh F. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Res Pharm Sci. 2016;11(1):1-14. [Link]

-

Abdel-Ghani T.M., El-Sayed M.A., El-Sabbagh O.I., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. 2022;27(23):8501. [Link]

-

Abdel-Aziz M., Abuo-Rahma G.E.-D.A., Hassan A.A.-H. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules. 2009;14(8):3043-3055. [Link]

-

Aly A.A., El-Sayed M.A., El-Sabbagh O.I., et al. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. 2016;21(11):1542. [Link]

-

Verma A., Singh V., Singh V.K., et al. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. 2023;13(1):102-106. [Link]

-

Abdel-Ghani T.M., El-Sayed M.A., El-Sabbagh O.I., et al. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. 2022;2(4):1955-1975. [Link]

-

Khan I., Tantray M.A., Hamid H., et al. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. 2024;40(2):1001-1014. [Link]

-

Liu Z., Li J., Wang L., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023;28(19):6939. [Link]

-

Kumar A., Sharma S., Bajaj K., et al. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry. 2013;2013:789729. [Link]

-

Jafari E., Khodarahmi G., Hassanzadeh F., et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iran J Pharm Res. 2011;10(4):787-795. [Link]

-

Keri R.S., Sasidhar B.S., Nagaraja B.M., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Advanced Pharmacy Education & Research. 2021;11(2):104-110. [Link]

-

Miller D.D., Giguere J.R., Singh S.K., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016;59(9):4424-4439. [Link]

-

Sharma P.C., Kumar A., Kumar A. Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem. 2011;2011(1):55. [Link]

-

Pattrawiwat P., T-Thienprasert J., De-Eknamkul W., et al. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. 2018;3(6):6295-6304. [Link]

-

Kumar A., Sharma S., Bajaj K., et al. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research. 2013;22(11):5347-5361. [Link]

-

Riendeau D., Charleson S., Cromlish W., et al. An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. 2007;2(4):813-818. [Link]

-

Ibrahim S.M., Ali W.A.M., El-Deen I.M., et al. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Advances. 2024;14(19):13351-13367. [Link]

-

Ghandourah E., Al-Salahi R., Al-Warhi T., et al. Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. Molecules. 2022;27(15):4974. [Link]

-

El Kayal W., Korniienko V., Gerashchenko I., et al. CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. ScienceRise: Pharmaceutical Science. 2020;(3):4-11. [Link]

-

El-Azab A.S., El-Tahir K.E.H., Al-Ghamdi A.A., et al. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Molecules. 2017;22(2):209. [Link]

-

Chen Y., Zhang Y., Li S., et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics. 2023;12(6):967. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Wolfe J.F., Rathman T.L., Sleevi M.C., et al. Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. 1990;33(1):161-166. [Link]

-

Haider K., Das S., Joseph A., et al. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. 2022;83(5):1047-1075. [Link]

-

Lee J.S., Choi S.Y., Kim J.H., et al. Assaying cell cycle status using flow cytometry. Methods in Molecular Biology. 2011;761:323-330. [Link]

-

Le T.N., Le T.H., Nguyen T.H., et al. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):501-512. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

To C., Jang J., Chen T., et al. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. 2022;61:128608. [Link]

-

Popa R., Zara G.M., Gătin M.-A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2022;27(13):4273. [Link]

Sources

- 1. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 21. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Nucleus: A Chronicle of Discovery and Synthesis

A Technical Guide for the Modern Chemist

Authored by: [Your Name], Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, from pioneering antimalarials to contemporary targeted cancer therapies. This guide provides an in-depth exploration of the discovery and historical evolution of quinazoline synthesis. We will traverse the timeline from the seminal discoveries of the 19th century to the sophisticated, atom-economical methodologies of the 21st century. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a detailed examination of the underlying chemical principles, mechanistic intricacies, and practical experimental protocols that define the synthesis of this vital heterocyclic system.

Introduction: The Enduring Significance of the Quinazoline Core

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a versatile and highly sought-after scaffold in drug discovery. Its rigid structure provides a reliable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The journey of quinazoline from a laboratory curiosity to a key component in numerous FDA-approved drugs is a testament to over 150 years of synthetic innovation. This guide will deconstruct this journey, providing both the foundational knowledge and the practical insights required to master the synthesis of this important molecular architecture.

The Dawn of Quinazoline Chemistry: 19th and Early 20th Century Pioneers

The story of quinazoline synthesis begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The initial forays into this heterocyclic system were characterized by harsh reaction conditions and limited substrate scope, yet they laid the critical groundwork for all subsequent developments.

1869: The Griess Synthesis - A First Glimpse

The first documented synthesis of a quinazoline derivative was achieved by Peter Griess in 1869. By reacting anthranilic acid with cyanogen, Griess unknowingly opened the door to a new class of heterocycles.[1] The reaction, while historically significant, is of limited practical use today due to the hazardous nature of cyanogen.

Mechanism of the Griess Synthesis

The reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid onto the electrophilic carbon of cyanogen. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the 2-cyano-4-oxo-3,4-dihydroquinazoline.

Caption: The Griess Synthesis (1869).

1895: The Bischler-Lang Synthesis - The Parent Heterocycle

The synthesis of the unsubstituted parent quinazoline molecule was first reported in 1895 by August Bischler and Lang.[2] Their approach involved the decarboxylation of quinazoline-2-carboxylic acid, which itself was prepared from simpler precursors. This achievement was pivotal in allowing for the fundamental characterization of the quinazoline ring system.

1903: The Gabriel Synthesis - A More Practical Route

Siegmund Gabriel devised a more satisfactory and rational synthesis of quinazoline in 1903.[2][3] His method started from o-nitrobenzylamine, which was reduced to 2-aminobenzylamine. This intermediate was then condensed with formic acid to form a dihydroquinazoline, which was subsequently oxidized to yield the aromatic quinazoline.[2]

Mechanism of the Gabriel Synthesis

-

Reduction: The nitro group of o-nitrobenzylamine is reduced to an amine, typically using a strong reducing agent like hydrogen iodide and red phosphorus.

-

Condensation: The resulting 2-aminobenzylamine reacts with formic acid. The primary amine condenses with the carboxylic acid to form an amide, which then undergoes intramolecular cyclization via attack of the benzylamine onto the amide carbonyl.

-

Dehydration and Oxidation: The cyclized intermediate dehydrates to form a dihydroquinazoline, which is then oxidized to the final aromatic quinazoline.

Caption: Gabriel's Quinazoline Synthesis (1903).

The Classical Name Reactions: Workhorses of Quinazoline Synthesis

Several classical named reactions became the standard methods for constructing quinazolines and their derivatives for much of the 20th century. These methods, while often requiring high temperatures, remain relevant and are frequently the basis for modern synthetic innovations.

The Niementowski Quinazoline Synthesis

First reported by Stefan von Niementowski in 1895, this is arguably the most common and versatile classical method for preparing 4(3H)-quinazolinones.[4] The reaction involves the thermal condensation of an anthranilic acid with an amide.[5]

Mechanism of the Niementowski Synthesis

The reaction is believed to proceed via an initial acylation of the anthranilic acid by the amide to form an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the amine onto the carboxylic acid, followed by dehydration to form the quinazolinone ring.

Caption: Mechanism of the Niementowski Synthesis.

Experimental Protocol: Conventional vs. Microwave-Assisted Niementowski Synthesis

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions, including the Niementowski synthesis, by dramatically reducing reaction times and often improving yields.

Protocol 3.1.1: Conventional Synthesis of Quinazolin-4(3H)-one

-

Materials: Anthranilic acid, Formamide.

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser, place anthranilic acid (13.7 g, 0.1 mol).

-

Add an excess of formamide (25 mL, 0.62 mol).

-

Heat the reaction mixture in an oil bath at 130-140 °C for 4-5 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature. Pour the mixture into 100 mL of cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry. Recrystallize from ethanol to obtain pure quinazolin-4(3H)-one.

-

Protocol 3.1.2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

-

Materials: Anthranilic acid, Formamide, Acidic alumina (optional support).

-

Procedure:

-

In a 10 mL microwave-safe vessel, mix anthranilic acid (1.37 g, 10 mmol) and formamide (2.5 mL, 62 mmol).

-

Optionally, add a solid support like acidic alumina to ensure even heating.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 5-10 minutes.[6]

-

After cooling, add 20 mL of cold water to the vessel.

-

Collect the precipitate by filtration, wash with water, and dry to yield the product.

-

The Friedländer Synthesis

While primarily known as a method for quinoline synthesis, the Friedländer synthesis can be adapted for quinazolines. The reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminophenyl ketone with a compound containing a reactive α-methylene group, often catalyzed by acid or base.

Protocol 3.2.1: Base-Catalyzed Friedländer Synthesis of 2-Phenylquinazoline

-

Materials: 2-Aminobenzaldehyde, Benzamidine hydrochloride, Sodium hydroxide, Ethanol.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Add a solution of sodium hydroxide (0.4 g, 10 mmol) in 5 mL of water dropwise with stirring.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and reduce the solvent volume under vacuum.

-

Add 50 mL of water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol/water to obtain 2-phenylquinazoline.

-

The Modern Era: Catalysis and Green Chemistry

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic chemistry, with a focus on efficiency, selectivity, and sustainability. This has led to the development of powerful new methods for quinazoline synthesis that overcome many of the limitations of classical approaches.

Transition-Metal Catalysis

Transition-metal-catalyzed reactions have become indispensable tools for constructing complex molecules.[7] Catalysts based on copper, palladium, iron, and other metals enable the formation of the quinazoline ring under milder conditions and with greater functional group tolerance.[3]

Key Strategies in Transition-Metal Catalysis:

-

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation. A common approach involves the cascade reaction of (2-bromophenyl)methylamines with amides or amidines, proceeding through a sequential Ullmann-type coupling and aerobic oxidation.[8]

-

Palladium-Catalyzed Reactions: Palladium catalysts excel in cross-coupling reactions. For instance, the annulation of N-allylamidines can be achieved under microwave irradiation with a palladium catalyst.

-

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed methods often involve aerobic oxidation and C-H activation pathways.

Protocol 4.1.1: Copper-Catalyzed Synthesis of 2-Phenylquinazoline from (2-Bromophenyl)methanamine

-

Materials: (2-Bromophenyl)methanamine, Benzamide, Copper(I) bromide (CuBr), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Air (as oxidant).

-

Procedure:

-

To an oven-dried Schlenk tube, add (2-bromophenyl)methanamine (186 mg, 1.0 mmol), benzamide (145 mg, 1.2 mmol), CuBr (14.3 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Evacuate and backfill the tube with air.

-

Add 3 mL of anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylquinazoline.

-

Green Chemistry Approaches

Modern synthetic chemistry emphasizes sustainability. Green approaches to quinazoline synthesis focus on reducing waste, avoiding hazardous solvents, and using renewable resources.

-

Microwave-Assisted Synthesis (MAOS): As demonstrated with the Niementowski reaction, MAOS significantly reduces energy consumption and reaction times.[9]

-

Ultrasound-Promoted Synthesis: Sonication provides mechanical energy to accelerate reactions, often at lower temperatures.

-

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or deep eutectic solvents (DES) enhances the environmental profile of the synthesis.[5][10]

-

Catalyst-Free and Solvent-Free Reactions: The ultimate green synthesis involves reacting neat starting materials, often under microwave or ball-milling conditions, eliminating the need for both solvents and catalysts.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as desired substitution pattern, available starting materials, required scale, and laboratory equipment.

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Griess | Anthranilic Acid, Cyanogen | Historical first synthesis | Simple concept | Highly toxic reagent, limited scope |

| Niementowski | Anthranilic Acid, Amides | Forms 4(3H)-quinazolinones | Versatile, common, well-studied | High temperatures, long reaction times (conventional) |

| Gabriel | o-Nitrobenzylamine, Formic Acid | Forms parent quinazoline | Good for unsubstituted core | Multi-step, uses strong reducing agents |

| Friedländer | 2-Aminobenzaldehyde/Ketone | Condensation with α-methylene compounds | Convergent, good for diverse substitution | Availability of 2-aminobenzaldehyde derivatives can be limited |

| Transition-Metal Catalyzed | Halogenated anilines, anilines, alcohols | Cascade/domino reactions | High efficiency, mild conditions, broad scope | Catalyst cost/toxicity, ligand sensitivity |

| Green Methods (MW, US) | Various | Use of alternative energy sources | Rapid, high yields, reduced energy/waste | Requires specialized equipment |

Conclusion and Future Outlook

The synthesis of quinazolines has evolved remarkably from its 19th-century origins. The classical methods, while robust, have been largely superseded or enhanced by modern catalytic and green chemistry approaches that offer greater efficiency, safety, and versatility. For the contemporary drug development professional, a deep understanding of this synthetic timeline is not merely academic; it provides a rich toolbox of methodologies to be applied to the synthesis of novel, life-saving therapeutics. The future of quinazoline synthesis will undoubtedly be shaped by the continued pursuit of sustainability, with innovations in flow chemistry, biocatalysis, and late-stage C-H functionalization poised to write the next chapter in the history of this remarkable heterocycle.

References

-

Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

-

Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]

-

Komar, M., Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

-

Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. [Link]

-

Wikipedia contributors. (2023). Quinazoline. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]

-

Al-Ostath, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(21), 6484. [Link]

-

Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

-

Balalaie, S., et al. (2001). Microwave-assisted Niementowski reaction. Back to the roots. Green Chemistry, 3, 131-132. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

-

Faisal, M., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6296. [Link]

-

Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

-

Faisal, M., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969123. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and structure, and present a detailed, field-proven protocol for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties and exploring its potential as a scaffold in the design of novel therapeutic agents, particularly in the realm of oncology.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are known to exhibit anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[2] Their therapeutic success is largely attributed to their ability to mimic endogenous ligands and interact with a variety of biological targets, including enzymes and receptors. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for the development of targeted therapies. This compound, the subject of this guide, is a key derivative that can serve as a crucial intermediate in the synthesis of more complex and potent bioactive molecules.[4]

Chemical Identity and Structure

A precise understanding of a compound's chemical identity is fundamental to its scientific exploration. This section provides the definitive nomenclature and structural representation of this compound.

IUPAC Name and CAS Number

The formal IUPAC name for the compound is This compound .

It is registered under the CAS Number: 19181-77-2 .[4]

Chemical Structure

The molecular structure consists of a fused bicyclic system, where a pyrimidinone ring is fused to a benzene ring. A methyl carboxylate group is substituted at the 8-position of the quinazolinone core.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [4] |

| Molecular Weight | 204.18 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 310-315 °C | [4] |

| Boiling Point | 428.9±47.0 °C (Predicted) | [4] |

| Density | 1.56±0.1 g/cm³ (Predicted) | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a reliable and scalable protocol. The following section outlines a proven methodology, detailing the necessary reagents, conditions, and purification steps.

Synthetic Pathway

The synthesis initiates from the commercially available precursor, 2-amino-3-methylbenzoic acid, and proceeds through a two-step sequence: esterification followed by cyclization.

Sources

- 1. Synthesis and Biological Evaluation of New Quinazolinone Derivatives | Old Journal [jst.vn]

- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid [myskinrecipes.com]

The Quinazolinone Scaffold: A Privileged Structure for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive exploration of the key therapeutic targets of quinazolinone compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will traverse the landscape of oncology, infectious diseases, inflammation, and neuroscience, highlighting how this seemingly simple bicyclic structure has given rise to a rich pipeline of therapeutic candidates and approved drugs. This document is intended to be a practical resource, offering not only a deep dive into the scientific literature but also detailed, actionable protocols and data to empower researchers in their quest for novel therapeutics.

Introduction: The Enduring Appeal of the Quinazolinone Scaffold

Quinazolinone and its derivatives are a class of compounds that have consistently captured the attention of medicinal chemists for their broad spectrum of pharmacological activities.[1] The inherent drug-like properties of this scaffold, coupled with the numerous sites available for chemical modification, allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This adaptability has led to the development of quinazolinone-based drugs for a wide array of diseases, from the targeted cancer therapies of gefitinib and erlotinib to agents with antimicrobial, anti-inflammatory, and central nervous system activity.[2][3] This guide will systematically dissect the major therapeutic areas where quinazolinone compounds have made a significant impact, focusing on their molecular targets and the experimental workflows used to validate their activity.

Oncological Targets: A Dominant Arena for Quinazolinone-Based Inhibitors

The most profound impact of quinazolinone derivatives has been in the field of oncology. Their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis has led to the development of several successful anti-cancer drugs.

Epidermal Growth Factor Receptor (EGFR) Kinase: The Archetypal Target

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Its aberrant activation through mutation or overexpression is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC).[5] Quinazolinone-based compounds have been at the forefront of EGFR inhibitor development.

Mechanism of Action: Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: The EGFR signaling cascade is a complex network that ultimately activates two major downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways are critical for cell proliferation and survival.

Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.

Quantitative Data:

| Compound | EGFR Variant | IC50 (nM) | Reference |

| Gefitinib | Wild-Type | 2-37 | [6] |

| Erlotinib | Wild-Type | 2-5 | [6] |

| Lapatinib | EGFR/HER2 | 9.8/13.4 | [7] |

| Compound 4d | Wild-Type | 3.48 (A431 cells) | [8] |

| Compound 20 | Wild-Type | 12,000 (HepG2 cells) | [6] |

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 of a quinazolinone compound against EGFR kinase.

-

Reagent Preparation:

-

Prepare a 2X stock solution of the quinazolinone inhibitor and a control inhibitor (e.g., erlotinib) in kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

Prepare a 2X stock solution of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.

-

Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of the inhibitor or vehicle (5% DMSO) to the appropriate wells.

-

Add 2 µL of the diluted EGFR enzyme to all wells except the "no enzyme" blank.

-

Add 2 µL of the substrate/ATP mix to all wells.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][9]

-

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine binding site.[7][8]

Mechanism of Action: By binding to tubulin dimers, these compounds prevent their assembly into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

Experimental Workflow:

Caption: Experimental Workflow for Tubulin Polymerization Assay.

Quantitative Data:

| Compound | Target | IC50 (µM) | Reference |

| Compound E | Tubulin Polymerization | 0.43 | [7] |

| Compound 1 | Tubulin Polymerization | Comparable to Combretastatin A-4 | [7] |

| Compound 39 | Tubulin Polymerization | Sub-micromolar | [8] |

| Compound 64 | Tubulin Polymerization | Sub-micromolar | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a common method to assess the effect of quinazolinone compounds on tubulin polymerization.

-

Reagent Preparation:

-

Prepare a 10X stock solution of the quinazolinone test compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) in a suitable buffer (e.g., General Tubulin Buffer).

-

On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter that binds to polymerized tubulin.

-

-

Assay Plate Setup:

-

Pre-warm a 96-well plate to 37°C.

-

Add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells.

-

-

Initiation and Measurement:

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) kinetically at 37°C for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity over time to generate polymerization curves.

-

Determine the effect of the test compound by comparing the rate and extent of polymerization to the controls.

-

Calculate the IC50 value for inhibitory compounds by performing the assay with a range of concentrations.

-

Other Kinase Targets: Expanding the Oncological Arsenal

Beyond EGFR, quinazolinone derivatives have been shown to inhibit a range of other kinases implicated in cancer progression.

-

Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a key regulator of the cell cycle, can lead to cell cycle arrest and apoptosis. Some quinazolinone-based compounds have demonstrated potent CDK2 inhibitory activity.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By inhibiting VEGFR2, quinazolinone derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt pathway is a critical survival pathway for cancer cells. Quinazolinone-based PI3K inhibitors can induce apoptosis by blocking this pathway.

Quantitative Data for Other Kinase Targets:

| Compound | Target | IC50 (µM) | Reference |

| Compound 5c | CDK2 | Potent Inhibition | [10] |

| Compound 8a | CDK2 | Potent Inhibition | [10] |

| Pyrazolo-[1,5-c]quinazolinone 4m | CDK9/2 | 14.2 (A549 cells) | [11] |

Antimicrobial Targets: Combating Infectious Diseases

The quinazolinone scaffold has also emerged as a promising framework for the development of novel antimicrobial agents, offering potential solutions to the growing problem of antibiotic resistance.

DNA Gyrase: A Key Bacterial Enzyme

DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. It is a well-established target for antibacterial drugs.

Mechanism of Action: Quinazolinone derivatives can inhibit the supercoiling activity of DNA gyrase, leading to the disruption of essential cellular processes and ultimately bacterial cell death.

Quantitative Data:

| Compound | Target | IC50 (µM) | Reference |

| Compound f1 | S. aureus GyrB | 1.21 | |

| Compound f4 | S. aureus GyrB | 0.31 | |

| Compound f14 | S. aureus GyrB | 0.28 | |

| Compound 37 | DNA Gyrase | 11.5 | [12] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of quinazolinone compounds on DNA gyrase.

-

Reaction Setup:

-

In a microfuge tube on ice, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA, and the quinazolinone test compound at various concentrations.

-

Add purified E. coli DNA gyrase to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and a tracking dye.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.[13][14]

-

Anti-inflammatory Targets: Modulating the Inflammatory Response

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzymes: Mediators of Inflammation

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanism of Action: Certain quinazolinone derivatives have been shown to selectively inhibit the activity of the COX-2 enzyme.

Quantitative Data:

| Compound | Target | IC50 (µM) | Reference |

| Compound 4 | COX-2 | 0.33 | [15] |

| Compound 6 | COX-2 | 0.40 | [15] |

| Compound 9b | COX-1 | 0.064 | [16] |

| Pyrazoloquinazoline derivative | COX-2 | 0.047 | [17] |

Central Nervous System (CNS) Targets: Exploring Neurological Applications

The versatility of the quinazolinone scaffold extends to the central nervous system, with derivatives showing potential for the treatment of neurological and neurodegenerative disorders.

GABA(A) Receptors: Modulating Inhibitory Neurotransmission

The γ-aminobutyric acid type A (GABA(A)) receptor is the major inhibitory neurotransmitter receptor in the brain. Its modulation can have sedative, anxiolytic, and anticonvulsant effects.

Mechanism of Action: Some quinazolinone derivatives can act as modulators of the GABA(A) receptor, though the precise binding site and mechanism can vary.

Targets in Neurodegenerative Diseases

Quinazolinone derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their proposed mechanisms of action are multi-faceted and include:

-

Inhibition of cholinesterases: To increase the levels of the neurotransmitter acetylcholine.

-

Modulation of β-amyloid aggregation: To prevent the formation of amyloid plaques.

-

Inhibition of tau protein hyperphosphorylation: To prevent the formation of neurofibrillary tangles.

-

Inhibition of histone deacetylase 6 (HDAC6): A target involved in tau pathology and other cellular processes.[18][19][20][21][22]

Quantitative Data for HDAC6 Inhibition:

| Compound | Target | IC50 (nM) | Reference |

| Compound 4b | HDAC6 | 8 | [19] |

| Compound 3f | HDAC6 | 29 | [19] |

Antiviral Targets: A Frontier of Quinazolinone Research

Recent studies have highlighted the potential of quinazolinone compounds as broad-spectrum antiviral agents.

Identified Viral Targets and Activities:

-

Zika and Dengue Virus: Certain trisubstituted quinazolinone compounds have shown potent activity against both Zika and Dengue viruses, with EC50 values in the nanomolar range.[23]

-

SARS-CoV-2: Quinazolinone derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[24]

-

Other Viruses: Activity has also been reported against adenovirus, HSV-1, and coxsackievirus.[24]

Quantitative Data for Antiviral Activity:

| Compound | Virus | IC50/EC50 | Reference |

| Compound 27 | Zika Virus | 180 nM (EC50) | [23] |

| Compound 47 | Zika Virus | 210 nM (EC50) | [23] |

| Compound 8d | SARS-CoV-2 | 0.948 µg/mL (IC50) | [24] |

| Compound C7 | SARS-CoV-2 Mpro | 0.085 µM (IC50) |

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its journey from a simple heterocyclic core to the backbone of life-saving drugs is a testament to the power of medicinal chemistry. The diverse range of biological targets that can be effectively modulated by quinazolinone derivatives underscores the ongoing potential of this privileged structure.

Future research in this area will likely focus on several key aspects:

-

Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.

-

Exploration of novel therapeutic areas: Including metabolic disorders and rare diseases.

-

Application of new drug discovery technologies: Such as artificial intelligence and machine learning to accelerate the design and optimization of new quinazolinone-based compounds.

-

Elucidation of novel mechanisms of action: To uncover new therapeutic targets and strategies.

The in-depth technical information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, empowering further innovation and discovery in the exciting field of quinazolinone-based drug development.

References

-

Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). ResearchGate. [Link]

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (n.d.). PMC. [Link]

-

Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). PubMed. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). NIH. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. [Link]

-

4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (n.d.). PubMed. [Link]

-

Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PMC. [Link]

-

Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). PMC. [Link]

-

Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (n.d.). NIH. [Link]

-